molecular formula C9H11BFNO3 B1387900 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid CAS No. 874219-39-3

5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid

Cat. No.: B1387900
CAS No.: 874219-39-3
M. Wt: 211 g/mol
InChI Key: PSLVFPXQNCQCCY-UHFFFAOYSA-N
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Description

5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a dimethylcarbamoyl and a fluorine atom. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2. The reaction conditions often include heating the mixture to a temperature of around 80-100°C for several hours .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4

    Bases: Potassium carbonate, sodium hydroxide

    Oxidizing Agents: Hydrogen peroxide, sodium perborate

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Major Products:

    Suzuki-Miyaura Coupling: Formation of biaryl compounds

    Oxidation: Formation of phenols

    Substitution: Formation of substituted phenyl derivatives

Mechanism of Action

The mechanism of action of 5-(Dimethylcarbamoyl)-3-fluorophenylboronic acid is primarily based on its ability to form reversible covalent bonds with diol-containing molecules. This property makes it an effective reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. The boronic acid group interacts with the palladium catalyst, facilitating the transmetalation step in the catalytic cycle .

Properties

IUPAC Name

[3-(dimethylcarbamoyl)-5-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BFNO3/c1-12(2)9(13)6-3-7(10(14)15)5-8(11)4-6/h3-5,14-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLVFPXQNCQCCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)C(=O)N(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60660225
Record name [3-(Dimethylcarbamoyl)-5-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874219-39-3
Record name [3-(Dimethylcarbamoyl)-5-fluorophenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60660225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Dimethylcarbamoyl)-5-fluorobenzeneboronic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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